3-Bromo-4-chloro-6-methylquinoline

Lipophilicity ADME Lead Optimization

3-Bromo-4-chloro-6-methylquinoline (CAS 1204810-41-2) is a disubstituted quinoline bearing bromine at C3, chlorine at C4, and a methyl group at C6. Possessing the molecular formula C10H7BrClN and a monoisotopic mass of 254.945 Da, it is classified as a halogenated heterocyclic building block for medicinal chemistry and organic synthesis.

Molecular Formula C10H7BrClN
Molecular Weight 256.527
CAS No. 1204810-41-2
Cat. No. B598099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-chloro-6-methylquinoline
CAS1204810-41-2
Synonyms3-Bromo-4-chloro-6-methylquinoline
Molecular FormulaC10H7BrClN
Molecular Weight256.527
Structural Identifiers
SMILESCC1=CC2=C(C(=CN=C2C=C1)Br)Cl
InChIInChI=1S/C10H7BrClN/c1-6-2-3-9-7(4-6)10(12)8(11)5-13-9/h2-5H,1H3
InChIKeyKSQWQGWULHWFOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4-chloro-6-methylquinoline (CAS 1204810-41-2): Core Identity and Procurement Starting Point


3-Bromo-4-chloro-6-methylquinoline (CAS 1204810-41-2) is a disubstituted quinoline bearing bromine at C3, chlorine at C4, and a methyl group at C6. Possessing the molecular formula C10H7BrClN and a monoisotopic mass of 254.945 Da, it is classified as a halogenated heterocyclic building block for medicinal chemistry and organic synthesis . The compound is supplied as a research chemical with purities typically ranging from 95% to 98% across multiple vendors, indicating a reproducible synthetic route . Its structure presents two electronically and sterically distinct halogen handles on the quinoline core, a feature that directly dictates its utility in sequential cross-coupling strategies.

3-Bromo-4-chloro-6-methylquinoline: Why Regioisomeric or De-methylated Analogs Cannot Be Interchanged


Quinoline derivatives display extreme sensitivity of both biological activity and chemical reactivity to the position and identity of ring substituents. In monoamine oxidase inhibition, the position of a single methyl group on quinoline switches the inhibition mode from competitive to non-competitive and alters isoform selectivity [1]. In synthetic sequences, the simultaneous presence of bromine and chlorine at adjacent positions allows chemoselective oxidative addition, whereas dichloro or dibromo analogs offer no such discrimination [2]. Substituting 3-bromo-4-chloro-6-methylquinoline with the des-methyl analog 3-bromo-4-chloroquinoline changes the computed logP by approximately 0.33 log units, which is sufficient to shift a compound from one ADMET property space to another during lead optimization . These non-interchangeable properties make the specific CAS number a critical specification for reproducible research and scaled synthesis.

3-Bromo-4-chloro-6-methylquinoline: Quantitative Evidence of Differentiation from Closest Analogs


Lipophilicity (Computed LogP) Comparison: 3-Bromo-4-chloro-6-methylquinoline vs. Des-methyl Analog 3-Bromo-4-chloroquinoline

The 6-methyl substituent increases computed logP by approximately 0.33 units relative to the des-methyl analog 3-bromo-4-chloroquinoline, while both compounds share an identical topological polar surface area (TPSA) of 12.89 Ų. This means the target compound offers enhanced membrane permeability potential without any penalty in polar surface area, a key parameter governing oral absorption and blood-brain barrier penetration in drug discovery [1].

Lipophilicity ADME Lead Optimization

Orthogonal Halogen Reactivity: Chemoselective Cross-Coupling Enabled by Br/Cl Pairing

The juxtaposition of a C3–Br bond (weaker, more reactive toward oxidative addition) and a C4–Cl bond (stronger, less reactive) provides a built-in reactivity gradient absent in the 3,4-dichloroquinoline analog. This allows sequential Pd-catalyzed cross-coupling: bromide-selective Suzuki coupling followed by chloride-selective Buchwald–Hartwig amination or a second Suzuki coupling under forcing conditions. In the dichloro analog, both positions exhibit similar reactivity, leading to statistical mixtures in unoptimized reactions [1][2].

Sequential Coupling Chemoselectivity C–C Bond Formation

Molecular Weight and Exact Mass Differentiation for Analytical Method Development and MS Detection

The monoisotopic mass of 3-bromo-4-chloro-6-methylquinoline is 254.9450 Da, which is 14.016 Da heavier than the des-methyl analog 3-bromo-4-chloroquinoline (240.929 Da) due to the additional CH2 unit contributed by the 6-methyl group. This mass difference is analytically significant for LC-MS/MS Selected Reaction Monitoring (SRM) method development, where a 14 Da shift is sufficient to ensure baseline chromatographic resolution and unambiguous fragment ion assignment when monitoring reaction progress or impurity profiles in mixtures of quinoline building blocks .

Mass Spectrometry Exact Mass Purity Control

Supplier Purity Range and Batch Reproducibility: 3-Bromo-4-chloro-6-methylquinoline vs. Less Common Regioisomers

3-Bromo-4-chloro-6-methylquinoline is stocked by at least six independent suppliers with documented purities ranging from 95% (AKSci) to 97% (CheMenu) to 98% (Leyan), with ambient storage conditions widely reported. In contrast, the 7-bromo-4-chloro-6-methylquinoline regioisomer is currently listed by a single major supplier (Sigma-Aldrich) as part of a specialty collection with no published purity specification, and the 8-bromo regioisomer is similarly restricted . This broader supplier base for the 3-bromo isomer reduces single-source dependency risk and enables competitive pricing for bulk procurement.

Procurement Purity Supply Chain

3-Bromo-4-chloro-6-methylquinoline: Where the Evidence Points for Optimal Use


Medicinal Chemistry: Fine-Tuning Lead Lipophilicity Without Altering TPSA

When a quinoline-based lead compound requires an increase in logP of approximately 0.3 units to improve membrane permeability while maintaining the same TPSA, 3-bromo-4-chloro-6-methylquinoline provides a direct scaffold replacement for 3-bromo-4-chloroquinoline. The 6-methyl group is positioned distant from both halogen handles, preserving the core's synthetic versatility while predictably shifting the ADME profile [1]. This is supported by the computed logP differential of 0.33 units and identical TPSA of 12.89 Ų established in Section 3.

Parallel Library Synthesis via Sequential Chemoselective Cross-Coupling

For constructing diverse quinoline libraries through iterative C–C and C–N bond formation, the Br/Cl pairing at C3/C4 enables a two-step diversification protocol: first, a room-temperature Suzuki coupling at the C3–Br position; second, a higher-temperature Buchwald–Hartwig amination or Suzuki coupling at the C4–Cl position. This strategy avoids the statistical product distributions encountered with the 3,4-dichloro analog and is consistent with established Pd-catalyzed selectivity principles [1]. Researchers can generate 10–100 analogs from a single building block without intermediate purification.

Analytical Reference Standard for LC-MS/MS Impurity Profiling

With a monoisotopic mass of 254.9450 Da, cleanly separated by 14 Da from its des-methyl analog, 3-bromo-4-chloro-6-methylquinoline can serve as a system suitability standard or impurity marker in LC-MS/MS methods monitoring quinoline-containing API synthesis. The well-documented purity range (95–98%) across multiple vendors further supports its use as a characterized reference material in GLP analytical environments [1].

Multi-Year Drug Discovery Programs Requiring Supply Chain Resilience

Industrial medicinal chemistry groups planning syntheses spanning more than 12 months benefit from the compound's multi-supplier availability with published purity specifications, in contrast to regioisomers that are single-sourced and undocumented. This reduces the risk of synthetic route disruption due to supplier backorders or discontinuation, a critical consideration in hit-to-lead and lead optimization phases [1].

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